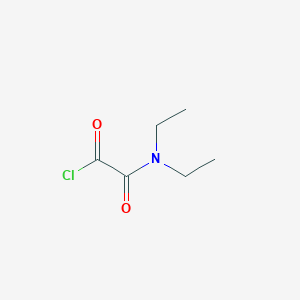
Acetyl chloride, (diethylamino)oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl chloride, (diethylamino)oxo- is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of an acetyl group (CH3CO-) attached to a chlorine atom, with an additional diethylamino group (N(C2H5)2) and an oxo group (O). This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyl chloride, (diethylamino)oxo- can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with diethylamine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of acetyl chloride, (diethylamino)oxo- often involves large-scale reactions using similar principles as laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl chloride, (diethylamino)oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with acetyl chloride, (diethylamino)oxo-.
Catalysts: Bases such as pyridine or triethylamine are often used to catalyze reactions involving this compound.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Acetic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Acetyl chloride, (diethylamino)oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into molecules.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of acetyl chloride, (diethylamino)oxo- involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Acetyl chloride: Lacks the diethylamino and oxo groups, making it less versatile in certain reactions.
Diethylaminoacetyl chloride: Contains the diethylamino group but lacks the oxo group.
Oxalyl chloride: Contains two acyl chloride groups but lacks the diethylamino group.
Uniqueness
Acetyl chloride, (diethylamino)oxo- is unique due to the presence of both the diethylamino and oxo groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent for introducing acetyl groups into a wide range of molecules, particularly in complex synthetic pathways.
Propiedades
Número CAS |
87039-68-7 |
|---|---|
Fórmula molecular |
C6H10ClNO2 |
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
2-(diethylamino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-3-8(4-2)6(10)5(7)9/h3-4H2,1-2H3 |
Clave InChI |
QTDZPCPIVFIEHW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


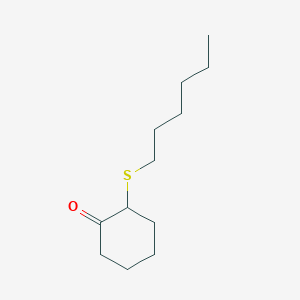
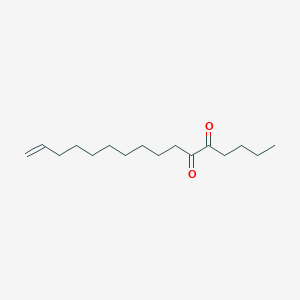

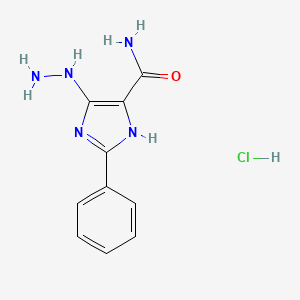

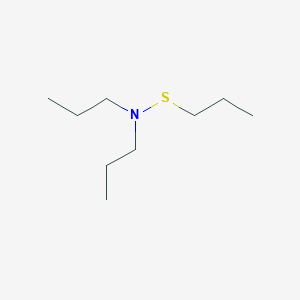
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
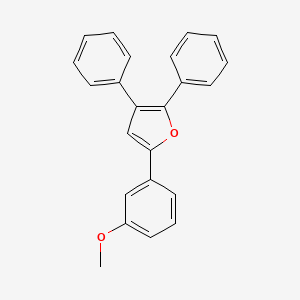

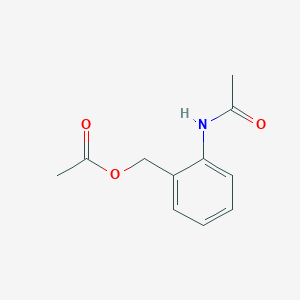
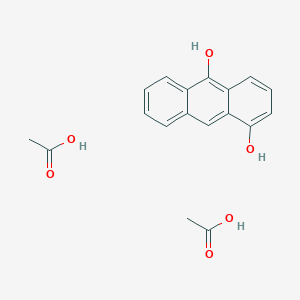
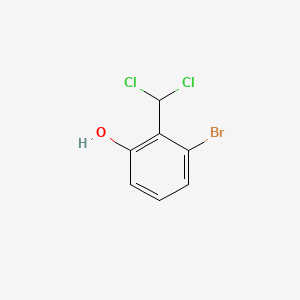
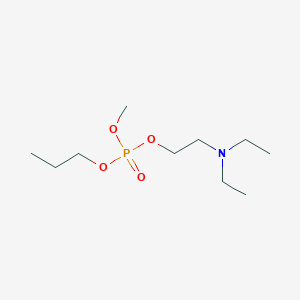
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
